molecular formula C15H21NO4 B3276448 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid CAS No. 64263-83-8

2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid

Cat. No.: B3276448
CAS No.: 64263-83-8
M. Wt: 279.33 g/mol
InChI Key: AJGJINVEYVTDNH-UHFFFAOYSA-N
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Description

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is also known as N-(tert-butoxycarbonyl)-N-methylphenylalanine. This compound is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as peptidases and proteases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides protection to the amino group, preventing unwanted side reactions during synthesis . This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product.

Cellular Effects

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of enzymes involved in these processes. For example, it may inhibit or activate specific enzymes, leading to changes in cellular signaling and metabolic pathways . Additionally, the presence of the Boc group can impact the compound’s interaction with cellular membranes and transport proteins, influencing its uptake and distribution within cells.

Molecular Mechanism

The molecular mechanism of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The Boc group provides steric hindrance, which can affect the binding affinity of the compound to enzymes and other proteins. This can lead to the inhibition of enzyme activity, preventing the cleavage of peptide bonds and altering the overall biochemical pathway . Additionally, the compound’s structure allows it to interact with specific receptors and transporters, modulating their function and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat, light, or moisture can lead to degradation . This degradation can result in the loss of the Boc group, reducing the compound’s effectiveness in protecting the amino group during peptide synthesis. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in gene expression and metabolic activity observed over extended periods .

Dosage Effects in Animal Models

The effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect the amino group during peptide synthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound can be metabolized by enzymes such as esterases and peptidases, which cleave the Boc group and release the active amino acid . This metabolic conversion is essential for the compound’s function in peptide synthesis, as it allows the amino group to participate in the formation of peptide bonds. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving specific transporters that recognize its structure . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. The presence of the Boc group can influence the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals . These signals ensure that the compound reaches its intended site of action, where it can exert its protective effects on the amino group during peptide synthesis. Additionally, post-translational modifications can further influence the compound’s localization and activity within the cell .

Preparation Methods

The synthesis of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can be achieved through various methods. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective and yield high purity products, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for peptides and proteins, aiding in the study of protein structure and function.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-83-8
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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